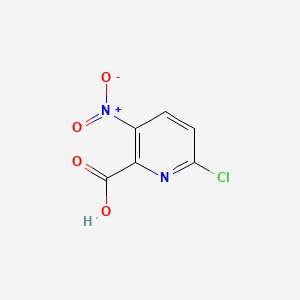

6-Chloro-3-nitropyridine-2-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6-Chloro-3-nitropyridine-2-carboxylic acid is a heterocyclic organic compound with the molecular formula C6H3ClN2O4 It is a derivative of pyridine, characterized by the presence of a chlorine atom at the 6-position, a nitro group at the 3-position, and a carboxylic acid group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-3-nitropyridine-2-carboxylic acid typically involves the nitration of 6-chloropyridine-2-carboxylic acid. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the 3-position.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, concentration of reagents, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the nitration process, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-3-nitropyridine-2-carboxylic acid undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents such as tin(II) chloride.

Substitution: The chlorine atom at the 6-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with boronic acids or esters.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in acidic medium.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Coupling: Palladium catalysts with boronic acids or esters under basic conditions.

Major Products Formed

Reduction: 6-Chloro-3-aminopyridine-2-carboxylic acid.

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Coupling: Biaryl compounds with extended conjugation.

Scientific Research Applications

6-Chloro-3-nitropyridine-2-carboxylic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as an intermediate in organic synthesis.

Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: It serves as a precursor for the development of pharmaceutical agents targeting specific biological pathways.

Industry: The compound is used in the production of agrochemicals and materials with specific properties, such as dyes and pigments.

Mechanism of Action

The mechanism of action of 6-Chloro-3-nitropyridine-2-carboxylic acid and its derivatives depends on the specific application and target. In biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, its derivatives may inhibit bacterial enzymes, leading to antimicrobial effects, or interact with cellular receptors to modulate signaling pathways involved in cancer progression.

Comparison with Similar Compounds

Similar Compounds

3-Chloro-2-nitropyridine: Similar structure but lacks the carboxylic acid group.

6-Chloro-2-nitropyridine: Similar structure but lacks the carboxylic acid group.

2-Chloro-3-nitropyridine: Similar structure but lacks the carboxylic acid group.

Uniqueness

6-Chloro-3-nitropyridine-2-carboxylic acid is unique due to the presence of both the nitro group and the carboxylic acid group on the pyridine ring. This combination of functional groups allows for diverse chemical reactivity and the potential to form a wide range of derivatives with varying properties and applications.

Biological Activity

6-Chloro-3-nitropyridine-2-carboxylic acid (C6H3ClN2O4) is a compound of significant interest due to its diverse biological activities and potential applications in medicinal chemistry. This article delves into its synthesis, biological properties, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a pyridine ring substituted with a chlorine atom and a nitro group, along with a carboxylic acid functional group. Its molecular structure can be represented as follows:

This compound is characterized by its ability to participate in various chemical reactions, which enhances its utility in synthesizing derivatives with potentially improved biological activities.

Synthesis of this compound

The synthesis typically involves the nitration of 6-chloro-3-pyridinecarboxylic acid using a mixture of nitric and sulfuric acids. The reaction pathway can be summarized as follows:

- Starting Material : 6-Chloro-3-pyridinecarboxylic acid.

- Reagents : Nitric acid (HNO3) and sulfuric acid (H2SO4).

- Reaction Conditions : Controlled temperature to prevent over-nitration.

- Product Formation : Isolation of this compound.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for selected pathogens are summarized in Table 1.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results suggest that the compound could be a candidate for developing new antimicrobial agents.

Anticancer Activity

The compound has also been investigated for its anticancer properties, particularly its ability to inhibit the c-Myc-Max protein-protein interaction, which is crucial for the transcriptional regulation in many cancers. A study reported that derivatives of this compound were able to disrupt c-Myc-Max/DNA complexes effectively, leading to reduced cell proliferation in cancer cell lines (Table 2).

| Compound | Activity (%) at 100 µM |

|---|---|

| This compound | 75 |

| Control (DMSO) | 100 |

This highlights the potential of this compound as a therapeutic agent in cancer treatment.

Case Studies

- Study on Antiviral Activity : In a recent study, derivatives of nitropyridines were screened for antiviral activity against influenza viruses. The results indicated that certain modifications to the nitropyridine structure significantly enhanced antiviral efficacy, suggesting that similar approaches could be applied to this compound for improved activity against viral pathogens .

- Neuroprotective Effects : Another investigation focused on the neuroprotective properties of related compounds showed that modifications could lead to enhanced protection against oxidative stress in neuronal cells. This suggests a potential application of this compound in neurodegenerative diseases .

Properties

IUPAC Name |

6-chloro-3-nitropyridine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClN2O4/c7-4-2-1-3(9(12)13)5(8-4)6(10)11/h1-2H,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHDMSQFCLBRNES-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1[N+](=O)[O-])C(=O)O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClN2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40680542 |

Source

|

| Record name | 6-Chloro-3-nitropyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40680542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.55 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1204400-58-7 |

Source

|

| Record name | 6-Chloro-3-nitropyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40680542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.